2-Benzyloxy-3-hydroxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxypyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-7-4-8-13-12(11)15-9-10-5-2-1-3-6-10/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQJWSSEBZRZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654763 | |
| Record name | 2-(Benzyloxy)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885952-26-1 | |
| Record name | 2-(Phenylmethoxy)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885952-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Benzyloxy)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzyloxy-3-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Benzyloxy 3 Hydroxypyridine and Analogous Structures
Strategic Approaches to Pyridine (B92270) Ring Functionalization
The construction of the 2-benzyloxy-3-hydroxypyridine framework can be approached through either the de novo synthesis of the pyridine ring with the desired substituents or the modification of a pre-existing pyridine core. The latter often proves more versatile, allowing for the late-stage introduction of functional groups.
Direct Coupling Reactions
Direct coupling reactions, particularly those catalyzed by transition metals, offer a powerful means to forge carbon-heteroatom bonds. The synthesis of this compound can be envisioned through the coupling of a suitable benzyl (B1604629) alcohol derivative with a functionalized pyridine. For instance, a palladium-catalyzed C-O cross-coupling reaction between a 2-halopyridine (e.g., 2-chloro- or 2-bromo-3-hydroxypyridine) and benzyl alcohol is a plausible route. While the direct coupling to an unprotected 3-hydroxypyridine (B118123) can be challenging due to potential side reactions, the use of appropriate ligands and reaction conditions can enhance selectivity. Research on the palladium-catalyzed C-O cross-coupling of primary alcohols with (hetero)aryl halides has demonstrated the feasibility of such transformations, even with complex heterocyclic substrates. rsc.org
Aryl ether formation can also be achieved through Williamson ether synthesis. This involves the deprotonation of a hydroxyl group followed by reaction with an alkyl halide. In the context of this compound synthesis, starting from 2-chloro-3-hydroxypyridine (B146414), selective benzylation of the hydroxyl group can be achieved. For example, treating 2-chloro-3-hydroxypyridine with benzyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as acetone (B3395972) can yield 2-chloro-3-benzyloxypyridine mcbiotec.com. Subsequent nucleophilic substitution of the chloro group with a hydroxide (B78521) source, or hydrolysis, could then furnish the target compound.
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecules in a single synthetic operation. While a specific MCR for the direct synthesis of this compound is not extensively documented, several MCRs for substituted pyridines could be adapted. For instance, the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with a dicarbonyl compound, could potentially be modified to incorporate the desired benzyloxy and hydroxyl functionalities by using appropriately substituted starting materials.
More recent developments in MCRs for pyridine synthesis include a base-catalyzed three-component reaction of ynals, isocyanates, and amines/alcohols to produce highly substituted pyridines. nih.gov A two-step procedure involving an MCR of alkoxyallenes, nitriles, and carboxylic acids to form β-methoxy-β-ketoenamides, followed by a cyclocondensation, has been used to prepare highly functionalized 4-hydroxypyridines. grafiati.combeilstein-journals.org These methodologies highlight the potential for developing a convergent synthesis for this compound by carefully selecting the initial building blocks.
Functional Group Interconversion Strategies
Functional group interconversions on a pre-existing pyridine ring are a common and effective strategy. A key and well-documented approach to this compound involves starting from the readily available 2-amino-3-hydroxypyridine (B21099). The synthesis proceeds in two main steps:
O-Benzylation: The selective benzylation of the hydroxyl group in the presence of the amino group is a critical step. This can be achieved by treating 2-amino-3-hydroxypyridine with benzyl chloride in a biphasic system of aqueous sodium hydroxide and an organic solvent like dichloromethane, using a phase-transfer catalyst such as Adogen 464. This method provides 2-amino-3-benzyloxypyridine (B18056) in good yield. newdrugapprovals.org
Diazotization and Hydrolysis: The amino group of 2-amino-3-benzyloxypyridine can then be converted to a hydroxyl group. This is typically accomplished through diazotization with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium, followed by hydrolysis of the resulting diazonium salt. This sequence yields the target this compound.
Another potential functional group interconversion strategy involves the de novo synthesis of a related pyridine, followed by manipulation of the substituents. For instance, a multi-step synthesis starting from 4-hydroxy-6-methylnicotinic acid has been used to prepare a 2-methoxycarbonyl-3-benzyloxypyridine derivative, which could be further elaborated. mdpi.com
Regioselective Protection and Deprotection Strategies involving the Benzyloxy Group
The benzyl group is a widely used protecting group for alcohols due to its stability under a range of conditions and its facile removal by catalytic hydrogenation. prepchem.com
Regioselective Protection:
In the synthesis of this compound from precursors like 2-amino-3-hydroxypyridine or 2-chloro-3-hydroxypyridine, the regioselective benzylation of the hydroxyl group is paramount. The conditions for the Williamson ether synthesis can be tuned to favor O-alkylation over N-alkylation of the pyridine ring or reaction at the amino group. The use of a strong base like sodium hydride tends to deprotonate the most acidic proton, which in the case of 3-hydroxypyridine is the hydroxyl proton. The choice of solvent and temperature also plays a crucial role in controlling the selectivity of the reaction. For example, the alkylation of 3-(benzyloxy)pyridin-2(1H)-one with various alkyl halides using sodium hydride or potassium fluoride (B91410) on alumina (B75360) has been shown to proceed with good yields for N-alkylation, though some O-alkylation can occur. chemrxiv.org
Deprotection Strategies:
The removal of the benzyl ether to unveil the hydroxyl group is typically achieved through catalytic hydrogenation. This method is generally clean and high-yielding, with common catalysts being palladium on carbon (Pd/C). prepchem.com The reaction is usually carried out under a hydrogen atmosphere in a solvent such as ethanol (B145695) or methanol. An important consideration for the deprotection of this compound is the potential for the reduction of the pyridine ring under harsh hydrogenation conditions. Therefore, careful control of the reaction parameters (catalyst loading, hydrogen pressure, temperature, and reaction time) is necessary to ensure selective cleavage of the benzyl ether without affecting the aromatic core. In some cases, transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) can be a milder alternative to high-pressure hydrogenation. researchgate.net
Novel Synthetic Routes and Reaction Development
The quest for more efficient and versatile synthetic methods has led to the development of novel routes, particularly those employing palladium catalysis.
Palladium-Catalyzed Cyclizations and Cross-Coupling Methods
Palladium-catalyzed reactions have revolutionized the synthesis of substituted pyridines. A de novo synthesis of polysubstituted 3-hydroxypyridines has been reported via a palladium(0)-catalyzed "anti-Wacker"-type arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids. researchgate.netmdpi.com The resulting 3-hydroxy-1,2,3,6-tetrahydropyridines can be oxidized and aromatized to the corresponding 3-hydroxypyridines. researchgate.netmdpi.com While this method does not directly yield a 2-benzyloxy derivative, the functional handles on the starting materials could potentially be adapted to incorporate a benzyloxy group.
Palladium-catalyzed cross-coupling reactions on a pre-formed pyridine ring are also highly valuable. For instance, the Suzuki-Miyaura coupling can be used to introduce aryl or other substituents. A synthetic route to the drug Etoricoxib involves the palladium-catalyzed coupling of a 2-benzyloxy-3-bromo-5-chloropyridine with an arylboronic acid. drugfuture.com This demonstrates the compatibility of the benzyloxy group with palladium-catalyzed cross-coupling conditions. Furthermore, palladium-catalyzed C-O bond formation has been developed for the synthesis of aryl ethers from (hetero)aryl halides and alcohols, a reaction directly applicable to the synthesis of this compound from 2-halo-3-hydroxypyridine and benzyl alcohol. rsc.org The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often giving the best results.
The following table summarizes some of the key palladium-catalyzed reactions applicable to the synthesis of functionalized pyridines.
| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Reference |
| Arylative Cyclization | N-propargyl-N-tosyl-aminoaldehyde, Arylboronic acid | Pd(0) catalyst | Polysubstituted 3-hydroxytetrahydropyridine | researchgate.netmdpi.com |
| Suzuki-Miyaura Coupling | 2-Benzyloxy-3-bromo-5-chloropyridine, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Benzyloxy-3-aryl-5-chloropyridine | drugfuture.com |
| C-O Cross-Coupling | (Hetero)aryl halide, Primary alcohol | Pd catalyst, Ligand (e.g., L8) | (Hetero)aryl ether | rsc.org |
Reductive Transformations of Pyridine Scaffolds
The synthesis of hydroxypyridine derivatives through the reductive transformation of pre-existing pyridine rings is a plausible, albeit challenging, strategy. The direct reduction of a pyridinium (B92312) salt precursor is often complicated by side reactions. For instance, studies on the reduction of 2-bromo-5-benzyloxy-N-benzylpyridinium bromide using reagents like sodium dithionite (B78146) or sodium borohydride (B1222165) did not yield the desired dihydropyridine (B1217469) intermediate, but instead resulted in the formation of the hydrolysis product, 5-benzyloxy-N-benzylpyridine-2-one. clockss.org
A more successful reductive approach involves the use of sodium cyanoborohydride. However, when applied to 2-bromo-5-benzyloxy-N-benzylpyridinium bromide, this method led to the corresponding debrominated 1,2,5,6-tetrahydropyridine, which was not suitable for subsequent conversion to the target aromatic compound. clockss.org
A more general and widely applicable strategy for functionalizing the pyridine ring involves the reduction of pyridine N-oxides. The addition of Grignard reagents to pyridine N-oxides, followed by treatment with activating agents, can yield 2-substituted pyridines. organic-chemistry.org While this method provides a foundational concept for introducing substituents, its direct application to the synthesis of this compound from a corresponding N-oxide would require careful selection of precursors and reaction conditions to manage regioselectivity and protect sensitive functional groups.
N-Alkylation Protocols of Hydroxypyridines
N-alkylation of pyridinone precursors is a highly effective and frequently employed method for synthesizing N-substituted pyridones, including analogs of this compound. The key precursor for this approach is 3-(benzyloxy)pyridin-2(1H)-one, a stable tautomer of this compound. Protecting the 3-hydroxy group as a benzyl ether is crucial, as it prevents O-alkylation and allows for facile and selective N-alkylation. nih.gov
The direct alkylation of unprotected 2,3-dihydroxypyridine (B124209) is difficult, but the benzylated precursor undergoes smooth alkylation at room temperature. nih.gov A standard protocol involves using sodium hydride (NaH) as a base in an anhydrous solvent like dimethylformamide (DMF) to deprotonate the pyridinone nitrogen, followed by the addition of an alkyl halide. nih.gov This method has been used to introduce a variety of functionalized alkyl chains onto the nitrogen atom in good to excellent yields, with O-alkylation products not being observed. nih.gov
The choice of base and solvent can be optimized. For example, the reaction of 3-(benzyloxy)pyridin-2(1H)-one with t-butyl bromoacetate (B1195939) gives the desired N-alkylated product in 80% yield using NaH in DMF, while using potassium fluoride on alumina in acetonitrile (B52724) gives a 73% yield. nih.gov More recently, catalyst- and base-free methods for the specific N-alkylation of 2-hydroxypyridines with organohalides have been developed, offering a simpler and potentially more environmentally friendly alternative. acs.org
| Entry | Alkylating Agent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Ethyl bromoacetate | NaH, DMF, rt, 2 h | Ethyl 2-(3-(benzyloxy)-2-oxopyridin-1(2H)-yl)acetate | 93 |
| 2 | tert-Butyl bromoacetate | NaH, DMF, rt | tert-Butyl 2-(3-(benzyloxy)-2-oxopyridin-1(2H)-yl)acetate | 80 |
| 3 | N-(3-Bromopropyl)phthalimide | NaH, DMF, rt, 24 h | 2-(3-(3-(Benzyloxy)-2-oxopyridin-1(2H)-yl)propyl)isoindoline-1,3-dione | 82 |
| 4 | tert-Butyl benzyloxy(3-bromopropyl)carbamate | NaH, DMF, rt, 24 h | tert-Butyl benzyloxy(3-(3-(benzyloxy)-2-oxopyridin-1(2H)-yl)propyl)carbamate | 86 |
Ring Expansion Chemistry from Furan (B31954) Precursors
A powerful de novo strategy for constructing the 3-hydroxypyridine core involves the ring expansion of furan precursors. This classical method provides a versatile route to 2-substituted-3-hydroxypyridines from readily available 2-acylfurans. worktribe.comrsc.org The transformation is typically achieved in a single step by heating the 2-acylfuran with ammonia (B1221849) in a sealed vessel at high temperatures (e.g., 150 °C). rsc.orgrsc.org
The proposed mechanism for this reaction involves an initial nucleophilic attack of ammonia at the C-5 position of the furan ring. rsc.org This is followed by a ring-opening and subsequent ring-closure sequence, during which the oxygen atom of the original furan ring is converted into the hydroxyl group of the resulting pyridine product. rsc.org This methodology is robust and tolerates substituents on the furan ring, providing access to 3-hydroxypyridine derivatives with substitution patterns that would be difficult to achieve through other synthetic routes. rsc.org
| Entry | 2-Acylfuran Precursor | Reaction Conditions | 2-Aryl-3-hydroxypyridine Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Benzoylfuran | NH₃, 150 °C, 24 h | 2-Phenyl-3-hydroxypyridine | 60 |
| 2 | 2-(4-Methoxybenzoyl)furan | NH₃, 150 °C, 24 h | 2-(4-Methoxyphenyl)-3-hydroxypyridine | 62 |
| 3 | 2-(4-Chlorobenzoyl)furan | NH₃, 150 °C, 24 h | 2-(4-Chlorophenyl)-3-hydroxypyridine | 58 |
| 4 | 2-Benzoyl-5-methylfuran | NH₃, 150 °C, 24 h | 5-Methyl-2-phenyl-3-hydroxypyridine | 65 |
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is a cornerstone of academic chemical synthesis, aiming to maximize product yields, minimize reaction times, and reduce costs and environmental impact. The synthesis of this compound analogs provides several clear examples of such optimization studies.
In the N-alkylation of 3-(benzyloxy)pyridin-2(1H)-one, researchers have explored different base and solvent systems to improve efficiency. While sodium hydride in DMF is highly effective, a study showed that potassium fluoride on alumina could also be used as the base, offering a milder, solid-supported alternative, albeit with a slightly lower yield (73% vs. 80% for a specific substrate). nih.gov The reaction was also noted to be significantly faster in DMF compared to tetrahydrofuran (B95107) (THF). nih.gov
Another area of optimization involves the development of novel catalytic systems. In the synthesis of substituted pyridines from α,β-unsaturated oxime ethers, a crucial step was the optimization of a palladium-catalyzed reaction. Researchers screened different ligands and varied the amount of the silver trifluoroacetate (B77799) (AgTFA) oxidant. The results demonstrated that the choice of ligand and, critically, the amount of AgTFA had a profound impact on the reaction's success. Increasing the AgTFA from 1.2 equivalents to 10 equivalents dramatically improved the product yield from 27% to 91%. rsc.org
| Entry | Ligand | AgTFA (equivalents) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | L14 | 1.2 | 24 | 27 |
| 2 | L14 | 1.2 | 80 | 77 |
| 3 | L14 | 2.5 | 80 | 44 |
| 4 | L14 | 10 | 80 | 91 |
Furthermore, the drive towards "green chemistry" has prompted the development of more environmentally sustainable methods. Research into pyridine synthesis has led to procedures that utilize heterogeneous catalysts like zinc phosphate (B84403), which can be easily recovered and reused, or employ basic ionic liquids as both the catalyst and solvent, avoiding hazardous organic solvents. researchgate.netrsc.org These approaches highlight a broader trend in academic synthesis to not only achieve the desired chemical transformation but to do so in a more efficient and sustainable manner.
Reactivity and Chemical Transformations of 2 Benzyloxy 3 Hydroxypyridine
Nucleophilic Substitution Reactions of Pyridyl Hydroxyl and Benzyloxy Moieties
The hydroxyl and benzyloxy groups of 2-benzyloxy-3-hydroxypyridine exhibit distinct reactivity towards nucleophilic substitution, largely influenced by the electronic nature of the pyridine (B92270) ring and the reaction conditions.
The pyridyl hydroxyl group can participate in nucleophilic substitution reactions, particularly when activated. For instance, in the presence of a suitable base, the hydroxyl group can be deprotonated to form a pyridinolate anion, which is a more potent nucleophile. This anion can then react with various electrophiles.
Conversely, the benzyloxy group can be cleaved under specific conditions. Acid-catalyzed deprotection can yield 2-amino-3-hydroxypyridine (B21099). Catalytic hydrogenation is another effective method for removing the benzyl (B1604629) protecting group, a strategy often employed in the synthesis of 3-hydroxy-2-pyridinones. kcl.ac.uk This selective debenzylation allows for the unmasking of the hydroxyl group at a desired stage in a synthetic sequence.
It is important to note that the pyridine nitrogen can also be a site for nucleophilic attack, especially when the pyridine ring is activated. For instance, reaction with benzyl chloride can lead to the formation of an N-benzyl-3-hydroxypyridine quaternary ammonium (B1175870) salt. google.com
Oxidation and Reduction Pathways
The this compound scaffold can undergo both oxidation and reduction reactions, targeting different parts of the molecule.
Oxidation: The pyridine ring system is generally resistant to oxidation under mild conditions. However, the pyridine nitrogen can be oxidized to an N-oxide. For example, treatment of 2-benzyloxy-pyridine with an organic peracid like perbenzoic acid yields 2-benzyloxy-pyridine-N-oxide. google.com This N-oxide can be a useful intermediate for further functionalization of the pyridine ring. google.comresearchgate.net
Reduction: The pyridine ring of this compound can be reduced under catalytic hydrogenation conditions. For instance, the reduction of an N-benzyl-3-hydroxypyridine quaternary ammonium salt using a nickel-based catalyst under moderate hydrogen pressure yields N-benzyl-3-piperidinol. google.com It is noteworthy that under certain catalytic conditions, such as with palladium on charcoal, the hydrogenation can lead to the cleavage of the benzyloxy group. google.com
Acylation and Derivatization Studies for Structure-Activity Relationship Elucidation
Acylation and other derivatization reactions of this compound are crucial for exploring structure-activity relationships (SAR) in medicinal chemistry. By modifying the hydroxyl and other reactive sites, chemists can fine-tune the biological properties of the resulting molecules. acs.org
The hydroxyl group is a primary site for acylation. It can react with acylating agents to form ester derivatives, which can alter the molecule's lipophilicity and interaction with biological targets. smolecule.com This modification is a common strategy in the development of prodrugs. nih.gov
Furthermore, the pyridine nitrogen can be alkylated. For example, 3-benzyloxy-2-pyridinone, a tautomer of this compound, undergoes facile alkylation with various functionalized alkyl halides. nih.govnih.gov This allows for the introduction of diverse side chains, which is instrumental in SAR studies. acs.org
The ability to selectively functionalize different positions of the this compound core provides a powerful tool for medicinal chemists to systematically probe the impact of structural changes on biological activity. researchgate.net
Role as a Synthetic Intermediate and Building Block in Complex Molecular Architectures
This compound serves as a versatile synthetic intermediate and a key building block in the construction of more complex molecules, including functional linkers, diverse heterocyclic systems, and bioactive compounds. Its utility stems from the strategic placement of the benzyloxy protecting group, which allows for selective reactions at other positions of the molecule.
Preparation of Functional Linkers and Conjugates
The protected hydroxyl group in this compound makes it an ideal starting material for the synthesis of functional linkers. The nitrogen of the corresponding 3-benzyloxy-2-pyridinone tautomer can be readily alkylated with a variety of functionalized alkyl halides, leading to the formation of linkers with different functionalities. nih.govnih.gov These linkers can then be used to attach the hydroxypyridinone (HOPO) moiety to various molecular scaffolds. nih.govnih.gov
For example, a phthalimide-containing linker has been prepared and subsequently converted in two steps to a HOPO isocyanate. nih.govnih.gov This isocyanate can then be coupled with amines or alcohols to form urea (B33335) or carbamate-linked ligand systems, respectively. nih.govnih.gov Another valuable linker is a HOPO hydroxylamine, which can be coupled with carboxylic acids to generate an additional hydroxamate ligand moiety. nih.govnih.gov These linkers are crucial in the development of chelating agents and antibody-drug conjugates (ADCs). medchemexpress.com
| Starting Material | Reagent | Product | Application | Reference |
| 3-Benzyloxy-2-pyridinone | Functionalized Alkyl Halides | Alkylated 3-Benzyloxy-2-pyridinone Linkers | Attachment of HOPO moieties to scaffolds | nih.govnih.gov |
| Phthalimide-containing Linker | Two-step conversion | HOPO Isocyanate | Synthesis of urea and carbamate (B1207046) linked ligands | nih.govnih.gov |
| HOPO Hydroxylamine Linker | Carboxylic Acids | Mixed HOPO-hydroxamate Chelators | Generation of additional hydroxamate ligands | nih.govnih.gov |
Synthesis of Diverse Heterocyclic Systems
This compound and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic systems. The reactivity of the pyridine ring and its substituents allows for the construction of fused and linked heterocyclic structures.
One notable application is in the synthesis of bis-heteroaryls. Pyridylsulfonium salts derived from pyridines can react with Grignard reagents in a ligand-coupling reaction to form bipyridines. acs.org This transition-metal-free method provides a modular route to 2,2'-, 2,3'-, and 2,4'-linked bipyridines. acs.org
Furthermore, the reaction of the dianion of 3-hydroxypyridine-2(1H)-selone, which can be conceptually derived from 2-chloro-3-hydroxypyridine (B146414), with ortho-chloronitrobenzenes leads to the formation of a new heterocyclic system, 1-azaphenoxaselenine. rsc.org Additionally, furo[3,2-c]pyridine (B1313802) derivatives can be prepared through a cascade process involving Sonogashira reactions of 4-hydroxy-3-iodopyridine with terminal alkynes, followed by cyclization. clockss.org
| Precursor | Reaction | Resulting Heterocycle | Reference |
| Pyridylsulfonium Salts | Grignard Reagents | Bipyridines | acs.org |
| 3-Hydroxypyridine-2(1H)-selone dianion | ortho-Chloronitrobenzenes | 1-Azaphenoxaselenine | rsc.org |
| 4-Hydroxy-3-iodopyridine | Terminal Alkynes | Furo[3,2-c]pyridines | clockss.org |
Precursors to Bioactive Molecules
The this compound scaffold is a key component in the synthesis of numerous bioactive molecules, particularly those containing the 3-hydroxy-2(1H)-pyridinone (3,2-HOPO) chelating unit. The benzyloxy group serves as a convenient protecting group for the hydroxyl function during the synthesis of these molecules. kcl.ac.uk
This synthetic strategy has been employed in the preparation of iron chelators, which are important for the treatment of iron overload diseases. acs.org For instance, the coupling of a HOPO isocyanate, derived from this compound, with tris(2-aminoethyl)amine (B1216632) (TREN) followed by deprotection yields a tris-HOPO ligand. nih.govnih.gov
Moreover, derivatives of this compound have been investigated for their potential as antitumor agents and inhibitors of DNA topoisomerase II. lookchem.com The ability to functionalize the scaffold allows for the synthesis of analogues of known drugs, such as the PDE-4 inhibitor roflumilast, for structure-activity relationship studies. acs.org The compound also serves as a precursor for hair dye components, where it reacts with primary intermediates to form the final dye. europa.eu
Spectroscopic and Structural Elucidation Techniques in 2 Benzyloxy 3 Hydroxypyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-benzyloxy-3-hydroxypyridine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular structure.
¹H NMR spectra reveal the chemical environment of the hydrogen atoms. In a typical spectrum for this compound, the protons of the pyridine (B92270) ring and the benzyl (B1604629) group appear at distinct chemical shifts. The benzylic methylene (B1212753) (CH₂) protons typically manifest as a singlet, while the aromatic protons of both the pyridine and phenyl rings produce a series of multiplets.
Table 1: Representative ¹H NMR Data for this compound Derivatives Note: Exact chemical shifts can vary based on solvent and specific substitution patterns.
| Proton Type | Approximate Chemical Shift (δ, ppm) | Typical Multiplicity |
|---|---|---|
| Pyridine Ring Protons | 6.0 - 8.5 | m (multiplet), dd (doublet of doublets) |
| Phenyl Ring Protons (benzyl) | 7.2 - 7.6 | m (multiplet) |
| Benzyloxy CH₂ | ~5.1 | s (singlet) |
Table 2: Representative ¹³C NMR Data for this compound Derivatives Note: Exact chemical shifts can vary based on solvent and specific substitution patterns.
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
|---|---|
| Pyridine Ring Carbons | 109 - 163 |
| Phenyl Ring Carbons (benzyl) | 127 - 138 |
| Benzyloxy CH₂ | ~70 |
Mass Spectrometry (MS and HRMS) for Molecular Identity
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structural components through fragmentation analysis. The molecular formula of this compound is C₁₂H₁₁NO₂. uni.lustenutz.eu High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. rsc.org
In the mass spectrum, the molecule is ionized, and the resulting molecular ion [M]⁺ is detected. The fragmentation pattern can also be informative; for instance, cleavage of the bond between the oxygen and the benzylic carbon can lead to the formation of a characteristic benzyl cation or a tropylium (B1234903) ion at m/z 91.
Infrared (IR) and UV-Visible (UV/Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the various functional groups within the this compound molecule by detecting the vibrations of its chemical bonds. lu.se Key characteristic absorption bands include a broad O-H stretch from the hydroxyl group, C-H stretches from the aromatic rings, C-O stretching from the ether linkage, and C=C and C=N stretching vibrations from the pyridine ring. vulcanchem.com
UV-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within the molecule. researchgate.net The aromatic systems of the pyridine and benzene (B151609) rings give rise to characteristic absorption bands in the UV region, typically due to π → π* transitions. The position and intensity of these absorptions can be influenced by the solvent and the electronic nature of any substituents on the aromatic rings. libretexts.org
Table 3: Characteristic IR Absorption Bands for Hydroxypyridine Derivatives
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (hydroxyl) | 3200 - 3600 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N and C=C Stretch (pyridine ring) | 1400 - 1650 |
X-ray Crystallography for Solid-State Structure Determination
For crystalline samples, X-ray crystallography offers the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. grafiati.com X-ray diffraction studies on related hydroxypyridine compounds have provided valuable insights into their solid-state conformations and intermolecular interactions, such as hydrogen bonding. google.com While specific crystallographic data for this compound is not widely published, analysis of analogous structures confirms the planarity of the pyridine ring and provides details on how these molecules pack in a crystal lattice. vulcanchem.com
Advanced Spectroscopic Characterization of Metal Complexes and Derivatives
The 3-hydroxypyridine (B118123) moiety is a well-known chelating agent for various metal ions. When this compound acts as a ligand to form metal complexes, advanced spectroscopic techniques are employed to characterize the resulting structures. researchgate.net The coordination of a metal ion to the ligand can be monitored by changes in the IR, NMR, and UV/Vis spectra. iipseries.org For example, in the IR spectrum, the O-H band may disappear upon deprotonation and coordination, and shifts in the pyridine ring vibrations are often observed. researchgate.net NMR spectroscopy can reveal how the electronic environment of the ligand is perturbed upon complexation. For paramagnetic metal complexes, Electron Paramagnetic Resonance (EPR) spectroscopy can provide additional information about the metal's oxidation state and coordination geometry. iipseries.org
Computational and Theoretical Investigations of 2 Benzyloxy 3 Hydroxypyridine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the interactions that stabilize the ligand-receptor complex and for predicting binding affinity.
In the study of 3-hydroxypyridin-4-one derivatives, which are structurally similar to 2-Benzyloxy-3-hydroxypyridine, molecular docking has been extensively used to explore their therapeutic potential. For instance, docking studies on a series of 3-hydroxypyridin-4-one derivatives targeting the enzyme tyrosinase revealed suitable binding free energies and interactions within the enzyme's active site. sums.ac.ir Although the in-vitro biological results showed only mild activity, the docking results provided a structural basis for the interaction, suggesting that the compounds could effectively fit into the binding pocket. sums.ac.irresearchgate.net
In another study, newly synthesized 3-hydroxypyridine-4-one derivatives were evaluated for their antimicrobial effects. benthamdirect.com Molecular modeling studies were conducted to understand the possible mechanisms and interactions with the target protein. benthamdirect.com The most active compound, featuring a methoxy (B1213986) group on the phenyl ring, was shown to have potent activity against S. aureus and E. coli. benthamdirect.comnih.gov Docking simulations confirmed that these derivatives could locate well within the binding pocket of the target receptor, elucidating the structural basis for their antimicrobial action. x-mol.com
Similarly, when investigating 3-hydroxypyridin-4-one hybrids with acylhydrazone moieties as anti-tyrosinase agents, molecular docking showed that the most potent inhibitor located effectively in the tyrosinase-binding site. nih.gov These computational findings are critical for rational drug design, offering a blueprint for modifying the structure of this compound to enhance its binding affinity and efficacy against specific biological targets. Docking studies on pyridine (B92270) derivatives against human topoisomerase II β also revealed a good affinity to the active site. nih.gov
Table 1: Summary of Molecular Docking Studies on Related Hydroxypyridine Derivatives
| Compound Series | Target Protein | Key Findings | Reference |
|---|---|---|---|
| 3-Hydroxypyridin-4-one derivatives | Tyrosinase | Suitable binding free energy and interactions with the active site. | sums.ac.ir |
| 3-Hydroxypyridin-4-one derivatives | Antimicrobial Target Protein | Compounds located well within the binding pocket of the receptor. | benthamdirect.comx-mol.com |
| 3-Hydroxypyridin-4-one-acylhydrazone hybrids | Tyrosinase | Most potent compound (5h) was well-located in the enzyme's binding site. | nih.gov |
| Pyridine derivatives | Human Topoisomerase II β | Compounds showed good affinity to the active site of the enzyme. | nih.gov |
Molecular Dynamics (MD) Simulations for Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is essential for assessing the stability of the ligand-receptor complex and understanding the nuanced, time-dependent interactions that govern binding.
For compounds related to this compound, MD simulations have been employed to validate and refine the findings from molecular docking. In a study on 3-hydroxypyridin-4-one hybrids as tyrosinase inhibitors, an MD simulation was performed on the most potent compound to confirm the stability of its complex with the enzyme, thereby substantiating the molecular docking results. nih.gov The simulation provides evidence that the interactions observed in the static dock, such as hydrogen bonds and hydrophobic contacts, are maintained over time in a dynamic system.
MD simulations have also been used to study the stability of quinoline (B57606) derivatives complexed with the SARS-CoV-2 main protease. tandfonline.com These simulations analyzed conformational stability, residue flexibility, and binding free energy, revealing that the designed compounds formed stable complexes with the target enzyme. tandfonline.com The analysis of hydrogen bonding during the simulation indicated strong and persistent interactions between the ligand and key residues of the protein, validating the initial docking predictions. tandfonline.com Such studies highlight how MD simulations can provide a deeper understanding of the binding dynamics, crucial for predicting the real-world efficacy of potential drug candidates like this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a powerful tool for calculating a molecule's geometric and electronic properties, such as orbital energies, charge distribution, and vibrational frequencies. These properties are fundamental to a molecule's reactivity and interactions.
DFT calculations have been applied to pyridine derivatives to understand their structural and electronic characteristics. nih.gov In one study, the molecular structures of novel pyridine compounds were optimized using the DFT/B3LYP method. nih.gov This provided insights into their stability and reactivity. Furthermore, global reactivity descriptors derived from DFT were correlated with the observed biological properties of the compounds. nih.gov
For 3-hydroxypyridin-4-one and acylhydrazone hybrids, DFT calculations were performed at the B3LYP/6-31+G** level of theory to investigate reactivity descriptors. nih.gov The study examined the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as the electrostatic potential energy surface. The results from these calculations helped to explain the experimental findings, indicating that the most potent compound was a soft molecule, poised for chemical interaction. nih.gov A comparative analysis of the garlic metabolites, including their thermodynamic and global chemical activity descriptors, was performed using DFT at the B3LYP/cc-pVQZ level. mdpi.com
These theoretical studies are invaluable for understanding the intrinsic properties of this compound that dictate its chemical behavior and biological activity.
Table 2: Application of DFT in Analyzing Hydroxypyridine Derivatives
| Study Focus | DFT Method/Basis Set | Key Parameters Calculated | Insights Gained | Reference |
|---|---|---|---|---|
| Pyridine Derivatives | DFT/B3LYP/6-31G(d,p) | Molecular structure optimization, global reactivity descriptors. | Correlation of electronic structure with biological activity. | nih.gov |
| 3-Hydroxypyridin-4-one Hybrids | B3LYP/6-31+G** | HOMO, LUMO, electrostatic potential, reactivity descriptors. | Explained experimental anti-tyrosinase activity through electronic properties. | nih.gov |
| Quinoline-4-one Derivatives | B3LYP/6-311G(d) and 6-311+G(d) | Tautomer stability, reaction enthalpies, preferred sites of attack. | Understood and predicted the stability and reactivity of the compounds. | scirp.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com By identifying the key molecular properties (descriptors) that influence activity, QSAR models can predict the efficacy of new, unsynthesized compounds, thereby accelerating the drug discovery process.
QSAR studies have been successfully applied to 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives to model their antimicrobial activity. mdpi.comnih.govnih.gov In one such study, various chemometric methods, including multiple linear regression (MLR) and genetic algorithm-partial least squares (GA-PLS), were used to build models. The results showed that topological parameters played a significant role in the antimicrobial activity against S. aureus and C. albicans. mdpi.comnih.gov The best QSAR model could explain and predict a high percentage of the variance in the biological data, demonstrating its robustness. mdpi.comnih.gov
Medicinal Chemistry and Biological Activity of 2 Benzyloxy 3 Hydroxypyridine and Its Derivatives
Anticipated Bioactivity and Lead Compound Potential
The chemical scaffold of 2-Benzyloxy-3-hydroxypyridine combines two key structural features that suggest a strong potential for biological activity: the 3-hydroxypyridine (B118123) nucleus and a benzyloxy substituent. The 3-hydroxypyridine core is a recognized pharmacophore present in various natural products and synthetic molecules with therapeutic properties. dergipark.org.tr Derivatives of 3-hydroxypyridine have demonstrated a wide array of biological effects, including antihypoxic and neuroprotective actions. dergipark.org.tr The pyridinone structure, which is a tautomeric form of hydroxypyridine, is considered a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. nih.gov This scaffold provides multiple sites for hydrogen bonding and can be readily modified to tune its physicochemical properties, making it an attractive starting point for drug design. nih.gov
The addition of a benzyloxy group at the 2-position introduces a bulky, lipophilic moiety that can significantly influence the molecule's interaction with biological systems. The benzyloxy group can enhance binding to target proteins through hydrophobic and π-π stacking interactions, potentially increasing potency and selectivity. For instance, the introduction of a benzyloxy pharmacophore into other molecular frameworks has been shown to yield potent enzyme inhibitors. nih.gov
Mechanism of Action Studies at the Molecular Level
While direct molecular-level studies on this compound are not available, its potential mechanisms of action can be inferred from the behavior of its constituent chemical motifs in various biological contexts.
The 3-hydroxypyridine scaffold is a known feature in several classes of enzyme inhibitors. For example, derivatives of 3-hydroxypyridine have been shown to modulate the activity of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. researchgate.net Specifically, the isolated 3-hydroxypyridine derivative emoxypine has been observed to decrease the activity of both MAO-A and MAO-B in vitro. researchgate.net
The benzyloxy group is also a key component in the design of potent enzyme inhibitors. Studies on a series of benzyloxy-substituted chalcones revealed potent and selective inhibition of human monoamine oxidase B (hMAO-B). nih.gov The position of the benzyloxy group was found to be crucial for activity, with para-substitution on a phenyl ring leading to enhanced inhibitory effects. nih.gov This suggests that the benzyloxy moiety of this compound could play a significant role in orienting the molecule within the active site of a target enzyme, thereby promoting effective inhibition. Additionally, benzyloxyphenyl derivatives have been designed as inhibitors of the STAT3 signaling pathway, indicating the versatility of this substituent in targeting different enzyme classes. nih.gov
The interaction of this compound with biological targets is likely to be governed by a combination of forces. The pyridine (B92270) ring and the hydroxyl group are capable of forming hydrogen bonds with amino acid residues in a protein's binding pocket. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor.
The benzyloxy moiety provides a large, hydrophobic surface that can engage in van der Waals interactions with nonpolar regions of a binding site. Furthermore, the aromatic rings of the benzyloxy group and the pyridine core can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. A structurally related compound, 3-(Benzyloxy)pyridin-2-amine, is known to act as an inhibitor of mitogen-activated protein kinase 14 and leukotriene A-4 hydrolase, demonstrating the potential of the benzyloxy-pyridine scaffold to interact with specific protein targets. drugbank.com
Hydrogen bonds are critical for the specific recognition of ligands by biological macromolecules. For this compound, the 3-hydroxyl group and the pyridine nitrogen are the primary sites for hydrogen bonding. These interactions can provide the directional forces necessary to anchor the molecule in a specific orientation within a binding site, contributing to its affinity and selectivity.
π-π stacking interactions are another important non-covalent force in biological recognition. These interactions occur between aromatic rings and are crucial for the stabilization of protein-ligand complexes. In the case of this compound, both the pyridine ring and the phenyl ring of the benzyloxy group can engage in π-π stacking. Molecular docking studies of benzyloxy-substituted compounds have shown that these π-π stacking interactions are key to their effective binding within the active sites of enzymes like hMAO-B. nih.gov The combination of hydrogen bonding and π-π stacking likely dictates the molecular recognition profile of this compound and its derivatives.
Exploration of Therapeutic Applications
The structural features of this compound suggest its potential for exploration in various therapeutic areas, particularly in the development of antimicrobial agents.
While there are no specific reports on the antimicrobial activity of this compound, the 3-hydroxypyridine scaffold is present in compounds with known antimicrobial properties. A study on salts of 3-hydroxypyridine with O-terpenyl aryldithiophosphonic acids demonstrated high antimicrobial activity against the bacterium Bacillus cereus and the fungus Candida albicans. dergipark.org.tr This indicates that the 3-hydroxypyridine nucleus can serve as a foundation for the development of new antimicrobial agents.
Furthermore, derivatives of the related pyridinone scaffold have been investigated for their broad-spectrum pharmacological properties, which include antimicrobial effects. nih.gov The biological activity of flavonoid compounds, which often feature benzyloxy-like ether linkages, has also been extensively studied, revealing significant antibacterial and antifungal properties. nih.gov The mechanism of action for many of these compounds involves the inhibition of microbial enzymes or disruption of cell membrane integrity.
Below is a table summarizing the antimicrobial activity of some 3-hydroxypyridinium (B1257355) O-terpenyl aryldithiophosphonates, which, while not direct derivatives of the title compound, illustrate the antimicrobial potential of the 3-hydroxypyridine core.
| Compound | Test Organism | Minimal Inhibitory Concentration (MIC) (µg/mL) |
| 3-Hydroxypyridinium O-(-)-menthyl 4-methoxyphenyl (B3050149) dithiophosphonate | Bacillus cereus | 3.9 |
| Candida albicans | 7.8 | |
| 3-Hydroxypyridinium O-(-)-menthyl 4-chlorophenyl dithiophosphonate | Bacillus cereus | 7.8 |
| Candida albicans | 15.6 | |
| 3-(Hydroxymethyl)pyridinium O-(-)-menthyl 4-methoxyphenyl dithiophosphonate | Bacillus cereus | 7.8 |
| Candida albicans | 15.6 | |
| 3-(Hydroxymethyl)pyridinium O-(-)-menthyl 4-chlorophenyl dithiophosphonate | Bacillus cereus | 15.6 |
| Candida albicans | 31.2 |
Data is illustrative and based on findings for related 3-hydroxypyridine salts. dergipark.org.tr
Anticancer Potential and Antiproliferative Effects
While direct studies on the anticancer potential of this compound are limited, the broader class of pyridine derivatives has shown significant promise in oncology. nih.gov Research into structurally related compounds suggests that the presence of hydroxyl and benzyloxy groups on a pyridine ring can contribute to antiproliferative activity. The electronic and steric properties imparted by these functional groups can influence the molecule's interaction with biological targets involved in cancer cell proliferation. nih.gov Further investigation into the specific effects of this compound and its derivatives on various cancer cell lines is warranted to fully elucidate their therapeutic potential in this area.
Anti-inflammatory Investigations
Derivatives of pyridine are known to possess anti-inflammatory properties. researchgate.net The structural features of this compound, particularly the hydroxypyridine core, are found in various compounds with demonstrated anti-inflammatory effects. The mechanism of action for such compounds often involves the modulation of inflammatory pathways. For instance, some pyridine derivatives have been shown to inhibit the activity of enzymes that play a crucial role in the inflammatory response. The specific contribution of the 2-benzyloxy group to the anti-inflammatory profile of this class of compounds remains an active area of investigation.
Iron Chelating Properties and Therapeutic Relevance
Hydroxypyridinones are a well-established class of iron chelators, and the 3-hydroxypyridine moiety within this compound suggests a potential for similar activity. Iron chelators are crucial for the treatment of iron overload diseases and are also being explored for their therapeutic potential in other conditions, including neurodegenerative disorders and cancer, where iron dysregulation plays a pathogenic role. The ability of the hydroxyl and adjacent ring nitrogen to form a bidentate ligand for iron is a key structural feature. The benzyloxy group could influence the compound's lipophilicity and, consequently, its ability to permeate cell membranes and access intracellular iron pools.
Neuroprotective and Central Nervous System-Related Activities
The pyridine nucleus is a common feature in many centrally acting drugs. nih.gov Thioalkyl derivatives of pyridine, for example, have demonstrated a range of psychotropic effects, including anxiolytic and antidepressant activities. nih.gov While specific neuroprotective studies on this compound are not extensively documented, the structural similarities to other neuroactive pyridine derivatives suggest that this compound and its analogs could be promising candidates for neurological research. Their ability to cross the blood-brain barrier, influenced by factors such as lipophilicity, would be a critical determinant of their potential efficacy in the central nervous system. nih.gov
Influence of Benzyloxy Moiety on Biological Profile
| Compound/Derivative Class | Predicted Effect of Benzyloxy Moiety | Potential Biological Implication |
| This compound | Increases lipophilicity compared to 2,3-dihydroxypyridine (B124209) | Enhanced membrane permeability, potentially improved oral bioavailability and CNS penetration. |
| Analogs with substituted benzyl (B1604629) groups | Modulation of lipophilicity based on substituent properties (e.g., electron-donating/withdrawing groups) | Fine-tuning of ADME properties to optimize therapeutic efficacy and minimize off-target effects. |
| Derivatives with altered linker | Changes in conformational flexibility and polarity | Impact on target binding affinity and selectivity. |
Protecting Group Role in Prodrug Design
In medicinal chemistry, a prodrug is an inactive or less active chemical entity that is converted into a pharmacologically active drug in vivo through metabolic processes. ijpcbs.comeurekaselect.com This approach is a powerful strategy used to overcome undesirable drug properties, such as poor solubility, chemical instability, inadequate membrane permeability, and extensive first-pass metabolism. ijpcbs.comresearchgate.net The core principle of prodrug design involves the temporary modification of the active drug's structure, often by attaching a promoiety, which is later cleaved to release the parent drug. ijpcbs.com
The benzyl group (Bn) is a widely utilized protecting group in organic synthesis and medicinal chemistry, particularly for hydroxyl and amino functional groups. chem-station.comhighfine.com Its stability under a range of acidic and basic conditions makes it a reliable choice during multi-step syntheses. chem-station.com In the context of prodrug design, the benzyloxy moiety (O-Bn) in a compound like this compound serves as a promoiety. By masking a polar hydroxyl group, the benzyl group increases the lipophilicity of the parent molecule. nih.gov This enhanced lipophilicity can significantly improve the molecule's ability to permeate biological membranes, such as the gastrointestinal tract, thereby increasing oral bioavailability. nih.govresearchgate.net
The conversion of the this compound prodrug back to its active form, a 3-hydroxypyridinone derivative, typically occurs through enzymatic cleavage in the body. This biotransformation is often mediated by hepatic enzymes, such as cytochrome P450, which catalyze the oxidative debenzylation of the benzyl ether. jk-sci.com This process releases the active hydroxypyridine compound at the desired site of action, along with toluene (B28343) as a byproduct. jk-sci.com
| Feature | Rationale in Prodrug Design |
| Parent Moiety | 3-Hydroxypyridine derivative (Active Drug) |
| Promoiety | Benzyl group |
| Prodrug | This compound |
| Objective | Increase lipophilicity to enhance membrane permeability and oral absorption. nih.gov |
| Activation Mechanism | In vivo enzymatic cleavage (oxidative debenzylation) to release the active drug. jk-sci.com |
In Vitro Biological Assay Methodologies
In vitro biological assays are fundamental tools in drug discovery for the preliminary evaluation of the efficacy and toxicity of novel chemical compounds like this compound and its derivatives. These assays are performed in a controlled environment outside of a living organism, such as in test tubes or on microplates, and provide crucial data on a compound's biological activity before advancing to more complex in vivo studies.
Cell-Based Assays for Efficacy and Toxicity
Cell-based assays utilize living cells grown in culture to assess the effects of a compound on cellular functions, viability, and proliferation. They are essential for determining both the therapeutic potential (efficacy) and the potential for harm (toxicity) of a drug candidate.
A primary method for evaluating the efficacy of potential anticancer agents is the assessment of their cytotoxic or anti-proliferative activity against various cancer cell lines. rsc.org The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. acs.org In this assay, viable cells with active mitochondrial dehydrogenases metabolize the yellow MTT salt into a purple formazan (B1609692) product. The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of living cells. acs.org This allows for the calculation of key parameters such as the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%.
Another important cell-based technique is cell cycle analysis, often performed using flow cytometry. nih.gov This method helps to elucidate the mechanism of a compound's antiproliferative action by determining its effect on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov Compounds may induce cell cycle arrest at a specific phase, preventing the cell from dividing and ultimately leading to apoptosis (programmed cell death). nih.gov
Toxicity is assessed by comparing a compound's effect on cancer cells versus normal, healthy cell lines. A desirable drug candidate exhibits selective toxicity, meaning it is significantly more potent against cancer cells while having minimal impact on normal cells.
Table 1: Example Cytotoxic Activity of Pyridine Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (μM) | Reference Drug (IC₅₀, μM) |
|---|---|---|---|
| Compound 3b | MCF-7 (Breast) | 6.13 | Taxol (12.32) |
| Compound 3b | Huh-7 (Liver) | 6.54 | Taxol (6.68) |
| Spiro-pyridine 7 | Caco-2 (Colorectal) | 7.83 ± 0.50 | Doxorubicin (12.49 ± 1.10) |
| Spiro-pyridine 7 | HepG-2 (Liver) | 8.90 ± 0.6 | Doxorubicin (4.50 ± 0.2) |
| Compound 12 | MCF-7 (Breast) | 0.5 | Doxorubicin (2.14) |
Data is illustrative of activities reported for various pyridine derivatives and not specific to this compound. rsc.orgacs.orgnih.gov
Enzymatic Assays for Inhibitory Activity
Enzymatic assays are designed to measure the direct inhibitory effect of a compound on a specific, purified enzyme, which is often the molecular target of the drug. patsnap.com These assays are crucial for understanding the mechanism of action and for optimizing the potency and selectivity of inhibitors. nih.gov The general principle involves incubating the enzyme with its substrate and the test compound. The enzyme's activity is then determined by measuring the rate of substrate consumption or product formation, often via a change in absorbance (colorimetric), fluorescence, or luminescence. patsnap.com
For instance, hydroxypyridone derivatives have been investigated as inhibitors of various metalloenzymes and other enzymes. nih.gov
Kinase Inhibition Assays : Many pyridine derivatives are evaluated as kinase inhibitors. acs.org Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is implicated in cancer. Assays for kinase inhibitors, such as for PIM-1 kinase, often measure the transfer of a phosphate (B84403) group from ATP to a peptide substrate. The activity can be quantified by detecting the amount of ATP consumed, often using a luminescence-based system where light output is proportional to the remaining ATP concentration. acs.orgpatsnap.com
Cholinesterase Inhibition Assays : Certain pyridine derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov A common method is the Ellman's assay, where the enzyme hydrolyzes a thio-substrate (e.g., acetylthiocholine). The resulting product reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow anion, the concentration of which is measured over time using a spectrophotometer. nih.gov
Tyrosinase Inhibition Assays : Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. nih.gov Assays typically use L-DOPA as a substrate and monitor the formation of dopachrome, a colored product, via spectrophotometry. nih.gov
Table 2: Example Inhibitory Activity of Pyridine and Hydroxypyridone Derivatives Against Specific Enzymes
| Compound | Enzyme Target | Inhibition Parameter | Value |
|---|---|---|---|
| Compound 12 | PIM-1 Kinase | IC₅₀ | 14.3 nM |
| Deferiprone Derivative 219 | EeAChE | Kᵢ | 788 nM |
| Deferiprone Derivative 228 | eqBChE | Kᵢ | 182 nM |
| Hydroxypyridone 114 | Tyrosinase (monophenolase) | IC₅₀ | 2.04 μM |
| Hydroxypyridone 115 | Tyrosinase (diphenolase) | IC₅₀ | 7.99 μM |
Data is illustrative of activities reported for various pyridine and hydroxypyridone derivatives and not specific to this compound. acs.orgnih.gov
Structure Activity Relationship Sar Studies of 2 Benzyloxy 3 Hydroxypyridine Derivatives
Impact of Substituent Modifications on Biological Activity
Alterations to the substituents on both the pyridinone ring and the benzyloxy group of 2-benzyloxy-3-hydroxypyridine derivatives have profound effects on their biological activities, such as metal chelation, cytotoxicity, and antimicrobial effects.
Modifications to the pyridinone ring are a key strategy for tuning activity. The introduction of an amido substituent at the C2-position, for instance, has been shown to significantly enhance the iron(III) chelation capacity, reflected in higher pFe³⁺ values compared to simpler alkyl-substituted analogs. dntb.gov.ua The nature of the substituent on the ring nitrogen (N1 position) is also critical. Studies on related 3-hydroxypyridin-4-ones have demonstrated that increasing the hydrophobicity of the N1-substituent, such as by introducing a butyl group, leads to higher cytotoxic activity against cancer cell lines. This is often attributed to improved cell membrane permeability.
Furthermore, the introduction of fluorine atoms at various positions on the pyridinone ring can dramatically alter the compound's electronic properties (pKa) and, consequently, its affinity for metal ions and metabolic stability. frontiersin.org Modifications to the benzyloxy group are equally important. The position of substituents on the phenyl ring of the benzyloxy moiety influences iron chelation, with para- and meta-substitutions generally showing better activity than ortho-substitutions. researchgate.net Replacing the benzyl (B1604629) group with moieties containing electron-withdrawing groups can enhance binding affinity to certain hydrophobic enzyme pockets. scribd.com
The following table summarizes the impact of specific substituent modifications on the biological activity of hydroxypyridinone derivatives.
| Compound/Derivative Class | Modification | Biological Activity / Finding | Reference |
| 2-Amido-3-hydroxypyridin-4-ones | Introduction of an amido group at C2 | Enhanced pFe³⁺ values, indicating stronger iron chelation. The N-methyl amido derivative showed optimal effect. | dntb.gov.ua |
| 1-Substituted-3-hydroxypyridin-4-ones | Addition of a butyl group at N1 (hydrophobic) | Increased cytotoxic activity (IC₅₀ of 30 µM on HeLa cells). | |
| 1-Substituted-3-hydroxypyridin-4-ones | Addition of a carboxyphenyl group at N1 (hydrophilic) | Decreased cytotoxic activity (IC₅₀ of 700 µM on HeLa cells). | |
| Fluorinated 3-hydroxypyridin-4-ones | Fluorine substitution at C2 or C5 | Altered pKa values, iron affinity, and improved metabolic stability compared to non-fluorinated analogs. | frontiersin.org |
| Benzamide-hydroxypyridinone Hybrids | Substitution on the benzyl ring | Para- and meta-substitutions showed better iron chelation than ortho-substitutions. | researchgate.net |
Positional Isomerism and its Influence on Bioactivity Profiles
Positional isomerism within the hydroxypyridinone (HOPO) family plays a fundamental role in determining the bioactivity profile of the compounds. researchgate.net The primary isomers of interest are 1-hydroxy-2(1H)-pyridinone (1,2-HOPO), 3-hydroxy-2(1H)-pyridinone (3,2-HOPO, the class to which this compound belongs), and 3-hydroxy-4(1H)-pyridinone (3,4-HOPO). mdpi.comrsc.org These isomers differ in the placement of the hydroxyl and carbonyl oxygen atoms, which form the bidentate chelation site for metal ions. rsc.org
The relative positioning of these oxygen donor atoms directly impacts the electronic density on the coordinating atoms, the basicity of the hydroxyl groups, and the geometry of the resulting metal complex. mdpi.com Consequently, these isomers exhibit different affinities for hard metal ions like iron(III). mdpi.com The affinity generally increases as the distance between the pyridinic nitrogen and the donor group grows, following the order: 1,2-HOPO < 3,2-HOPO < 3,4-HOPO. mdpi.com This trend is reflected in the pFe³⁺ values, a measure of iron chelation efficiency at physiological pH. kcl.ac.uk
While this compound derivatives fall into the 3,2-HOPO class, much clinical and research focus has been on 3,4-HOPO derivatives, such as the orally active iron chelator Deferiprone. researchgate.netmdpi.com Comparative studies highlight that 3,4-HOPOs generally form more stable iron complexes under physiological conditions, making them superior iron scavengers. mdpi.comkcl.ac.uk However, 3,2-HOPO derivatives remain important scaffolds for developing inhibitors for various metalloenzymes and as alternative chelating agents. rsc.orgresearchgate.net
The table below compares the iron chelation efficiency of different HOPO isomers.
| Isomer Class | Example Compound | pFe³⁺ Value | Significance | Reference |
| 3,4-HOPO | Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) | 19.4 - 20.6 | Clinically used iron chelator, high affinity. | dntb.gov.uamdpi.com |
| 3,2-HOPO | N-methyl amido derivative | 21.7 | Demonstrates that modifications can create highly effective 3,2-HOPO chelators. | dntb.gov.ua |
| 3,4-HOPO | 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | 22.0 | Shows higher efficacy than Deferiprone, highlighting potential of other 3,4-HOPO derivatives. | mdpi.com |
| 1,2-HOPO | General Class | Lower than 3,2- and 3,4-HOPO | Generally not suitable as standalone iron scavengers due to lower affinity at neutral pH. | kcl.ac.uk |
Correlation between Stereoelectronic Properties and Biological Efficacy
The biological efficacy of this compound derivatives is strongly correlated with their stereoelectronic properties. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating these connections, linking physicochemical parameters to activities such as cytotoxicity and antimicrobial action. researchgate.netnih.gov
Lipophilicity: One of the most significant parameters is lipophilicity, often quantified by the partition coefficient (Kpart or log P). scispace.com A direct correlation has been established between the lipophilicity of hydroxypyridinone derivatives and their cytotoxic effects on cancer cells. scispace.com Increased lipophilicity, achieved by adding hydrophobic substituents to the N1 position of the pyridinone ring, generally enhances cytotoxicity, likely by facilitating passage across cell membranes. scispace.com This property is also crucial for permeability across the blood-brain barrier. frontiersin.org
Electronic Properties: The electronic nature of substituents, described by parameters such as Hammett (σ) and Taft constants, heavily influences bioactivity. scribd.comresearchgate.net These constants quantify the electron-donating or electron-withdrawing effects of a substituent. QSAR models for antimalarial 3-hydroxypyridinones have incorporated quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO), demonstrating the importance of electronic structure in the mechanism of action. researchgate.net The pKa values of the ligands, which are governed by electronic effects, are also critical for determining the stability of their iron complexes. dntb.gov.uafrontiersin.org
Topological and Steric Properties: QSAR analyses have also revealed that topological parameters, which describe molecular size, shape, and branching, play a significant role in the antimicrobial activity of hydroxypyridinones. nih.govnih.gov Steric factors, such as the size and shape of substituents, can influence how a molecule fits into an enzyme's active site or a receptor's binding pocket, thereby affecting its inhibitory potential. scispace.com
The following table illustrates the correlation between the partition coefficient (a measure of lipophilicity) and the cytotoxic activity of several 1-substituted-2-methyl-3-hydroxypyridin-4-one derivatives.
| Compound ID | N1-Substituent | Partition Coefficient (Kpart) | Cytotoxicity IC₅₀ (µM) on HeLa Cells | Reference |
| 4e | -CH₂CH₂CH₂CH₃ (Butyl) | 5.02 | 30 | |
| 4d | -CH₂CH₂CH₃ (Propyl) | 1.80 | 80 | |
| 4c | -CH₂CH₃ (Ethyl) | 0.50 | 200 | |
| 4b | -CH₃ (Methyl) | 0.25 | 400 | |
| 4f | -CH₂CH₂OH (Hydroxyethyl) | 0.10 | 700 |
Rational Design Principles for Enhanced Efficacy and Selectivity
The collective SAR findings provide a robust framework for the rational design of this compound derivatives with enhanced efficacy and target selectivity.
A primary design principle involves the strategic manipulation of lipophilicity. To enhance activities that depend on cell penetration, such as cytotoxicity, derivatives can be designed with more hydrophobic substituents. scispace.com Conversely, for applications where high water solubility is desired, more polar functional groups can be introduced.
A second principle is the fine-tuning of electronic properties. By selecting substituents with specific Hammett values, chemists can modulate the pKa of the chelating hydroxyl group to optimize metal binding affinity and selectivity at physiological pH. dntb.gov.uaresearchgate.net For instance, the introduction of an amido group at the C2-position was a rational design choice that successfully increased the pFe³⁺ value. dntb.gov.ua
Another powerful strategy is the creation of multidentate ligands. Bidentate hydroxypyridinones can be linked together on a molecular scaffold to create hexadentate chelators. researchgate.net These molecules exhibit a much higher affinity and selectivity for iron(III) compared to their bidentate precursors due to the chelate effect. The nature and flexibility of the linker between the chelating units and the core scaffold also significantly impact the biological activity. researchgate.net
Finally, the this compound scaffold is used as a foundation for developing multi-target-directed ligands (MTDLs). researchgate.net By combining the hydroxypyridinone moiety, known for its iron-chelating ability, with another pharmacophore known to inhibit a different biological target (e.g., an enzyme like monoamine oxidase B), hybrid molecules can be designed to address complex diseases like Alzheimer's through multiple mechanisms of action. researchgate.net Protecting the 3-hydroxyl function with a benzyl group is also a key synthetic design choice that facilitates the synthesis and improves the yields of these complex derivatives. kcl.ac.uk
Patents and Intellectual Property Landscape Pertaining to 2 Benzyloxy 3 Hydroxypyridine
Analysis of Patented Synthetic Routes
The synthesis of 2-benzyloxy-3-hydroxypyridine and its derivatives is a key focus of numerous patents. A common strategy involves the protection of the hydroxyl group of a 3-hydroxypyridine (B118123) derivative with a benzyl (B1604629) group. This is often achieved by reacting the corresponding 3-hydroxypyridine with benzyl chloride or benzyl bromide.
One patented approach describes the reaction of 2-chloro-3-hydroxypyridine (B146414) with benzyl chloride in the presence of a base like potassium carbonate to yield 3-benzyloxy-2-chloropyridine. lookchem.com Another method involves the use of 3-hydroxypyridine, which is reduced with sodium borohydride (B1222165) in the presence of benzyl chloroformate to produce 1-benzyloxycarbonyl-5-hydroxy-2-piperideine. rsc.org
The starting materials for these syntheses are also subjects of patent claims. For instance, methods for preparing 3-hydroxypyridine from furfural (B47365) have been patented. google.com One such method describes reacting furfural with an ammonia (B1221849) source and a catalyst in deionized water. google.com Another patented process for producing 2-amino-3-hydroxypyridines involves the reaction of a furan-2-carboxylic acid derivative with ammonia in a solvent containing amide groups at high temperatures. google.com
The following table summarizes some of the patented synthetic routes and key reagents for derivatives of this compound:
| Patent/Reference | Starting Material(s) | Key Reagents/Conditions | Product |
| LookChem lookchem.com | 2-Chloro-3-hydroxypyridine, Benzyl chloride | K2CO3 | 3-Benzyloxy-2-chloropyridine |
| Chemical Communications rsc.org | 3-Hydroxypyridine | Sodium borohydride, Benzyl chloroformate | 1-Benzyloxycarbonyl-5-hydroxy-2-piperideine |
| Google Patents (CN111170935B) google.com | Furfural, Ammonia source | Iron-based catalyst, Deionized water, 100-140°C | 3-Hydroxypyridine |
| Google Patents (US4061644A) google.com | Furan-2-carboxylic acid derivative, Ammonia | Amide group-containing solvent, Acid catalyst, 100-300°C | 2-Amino-3-hydroxypyridine (B21099) |
| Google Patents (US20070299086) newdrugapprovals.org | 3,5-dichloro-2-cyanopyridine | Benzyloxy substitution, cyano hydrolysis, condensation, hydrogenation, deprotection | Vadadustat intermediate |
Review of Patented Pharmaceutical and Chemical Applications
This compound and its analogs are prominently featured in patents for pharmaceutical compositions. A significant application is in the synthesis of inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase. googleapis.com These compounds are investigated for their potential in treating conditions like anemia associated with chronic kidney disease. For example, a patent discloses the use of benzyl {[5-(2,3-dimethylphenoxy)-3-hydroxy-pyridine-2-carbonyl]-amino}-acetate, which is debenzylated to yield the active pharmaceutical ingredient. google.com
The compound also serves as an intermediate in the synthesis of various other patented molecules. For instance, it is a precursor for imidazo[1,2-a]pyridine (B132010) derivatives, which have been investigated for their therapeutic potential. google.com Furthermore, derivatives of 3-hydroxypyridine are explored as iron chelating agents, with potential applications in treating iron overload disorders. nih.gov The 3-benzyloxy protected derivative allows for facile alkylation to create diverse ligand systems. nih.gov
The table below highlights some of the patented applications of this compound and its derivatives:
| Patent/Reference | Application | Specific Compound/Derivative |
| European Patent Office (EP3275864B1) googleapis.com | HIF Prolyl Hydroxylase Inhibitors | 3-hydroxyl pyridine (B92270) compounds |
| Google Patents (EP3275864B1) google.com | HIF Prolyl Hydroxylase Inhibitors | Benzyl {[5-(2,3-dimethylphenoxy)-3-hydroxy-pyridine-2-carbonyl]-amino}-acetate |
| Google Patents (US4450164A) google.com | Imidazo[1,2-a]pyridine synthesis | 2-amino-3-benzyloxypyridine (B18056) |
| PMC nih.gov | Iron Chelating Agents | 1-(3-carboxyphenyl)-2-methyl-3-benzyloxy pyridin-4-one |
| ScienceDirect nih.gov | Synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators | 3-benzyloxy protected 2,3-dihydroxypyridine (B124209) |
Freedom to Operate and Novelty Assessment in Research and Development
The existing patent landscape for this compound and its derivatives suggests that while there is a considerable amount of prior art, opportunities for novel research and development still exist. The freedom to operate for a new invention would depend on the specific claims of existing patents and the jurisdiction in which protection is sought.
Analysis of Existing Patents:
Many patents focus on specific derivatives and their applications, such as the HIF prolyl hydroxylase inhibitors. googleapis.com This leaves room for the development of new derivatives with different substitution patterns or applications outside of this specific therapeutic area.
Patented synthetic routes often specify particular catalysts, solvents, or reaction conditions. google.comgoogle.com The development of more efficient, cost-effective, or environmentally friendly synthetic methods could be a source of novelty. For example, a novel synthesis of UK-2A acid utilized maltol (B134687) as a starting material, differing from previous routes that began with 3-hydroxypyridine. thieme-connect.com
The use of this compound as a building block for novel classes of compounds not previously described in the patent literature could also be an area for innovation.
Opportunities for Novelty:
New Therapeutic Applications: Exploring the use of this compound derivatives for new therapeutic targets beyond HIF prolyl hydroxylase inhibition or iron chelation could lead to novel inventions. For instance, some hydroxypyridinone derivatives have been investigated as multifunctional agents for Alzheimer's disease. researchgate.net
Novel Formulations and Delivery Systems: Even for known derivatives, novel formulations that improve bioavailability, stability, or patient compliance could be patentable.
Process Improvements: Significant improvements to existing synthetic routes, such as those that increase yield, reduce the number of steps, or use greener reagents, can be patentable.
Freedom to Operate Considerations: A thorough freedom-to-operate (FTO) analysis would require a detailed examination of the claims of relevant patents in the specific countries where research, manufacturing, or commercialization is planned. Key aspects to consider include:
Claim Scope: Are the claims broad, covering a wide range of derivatives, or are they narrow, limited to specific structures?
Patent Status: Are the relevant patents granted, pending, or have they expired?
Geographic Coverage: In which countries is the patent in force?
Future Research Directions and Translational Perspectives
Development of Advanced Synthetic Methodologies
The synthesis of 2-benzyloxy-3-hydroxypyridine and its derivatives is a cornerstone for all future investigations. While classical methods provide access to this scaffold, the development of more advanced, efficient, and sustainable synthetic methodologies is a critical research frontier.
Current synthetic strategies often involve the benzylation of a pre-existing 3-hydroxypyridine (B118123) derivative. One documented method involves the reaction of 2-amino-3-hydroxypyridine (B21099) with benzyl (B1604629) chloride in a biphasic system using a phase-transfer catalyst. prepchem.com Another approach reduces 3-hydroxypyridine with sodium borohydride (B1222165) in the presence of benzyl chloroformate. rsc.org However, these methods can present challenges related to yield, scalability, and the use of hazardous reagents.
Future research should focus on several key areas to refine and advance the synthesis of this compound class:
Catalytic Approaches: The exploration of transition-metal-catalyzed reactions, such as copper-catalyzed O-arylation of 3-hydroxypyridines, could provide more efficient and milder conditions for introducing the benzyloxy group. acs.org Similarly, palladium-catalyzed coupling reactions could be developed for constructing the pyridine (B92270) core or for subsequent functionalization.
Multicomponent Reactions (MCRs): Designing novel MCRs would enable the rapid assembly of functionalized this compound analogues from simple precursors in a single step. nih.govmdpi.com This approach offers significant advantages in terms of atom economy, step economy, and the ability to generate diverse chemical libraries for screening. nih.gov
Flow Chemistry and Process Optimization: Translating existing batch syntheses to continuous flow processes can enhance safety, improve reproducibility, and facilitate large-scale production. google.com Optimization of reaction parameters using design of experiment (DoE) principles will be crucial for developing robust and industrially viable synthetic routes.
Green Chemistry Principles: Future synthetic designs should prioritize the use of greener solvents, reduce energy consumption, and minimize waste generation to align with modern standards of sustainable chemical manufacturing. google.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Advanced Catalysis | Higher efficiency, milder conditions, broader substrate scope. | Developing novel copper or palladium-based catalytic systems. acs.org |
| Multicomponent Reactions | Increased atom and step economy, rapid library generation. | Design of one-pot reactions for scaffold assembly. nih.govmdpi.com |
| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Adaptation of batch processes to continuous flow systems. |
| Green Chemistry | Reduced environmental impact, sustainability. | Use of biodegradable solvents, energy-efficient processes. |
Expansion of Biological Activity Profiling
The structural motifs within this compound suggest a wide range of potential biological activities that are yet to be systematically explored. The 3-hydroxypyridine core is a known pharmacophore, particularly recognized for its metal-chelating properties, while the 2-pyridone tautomer is a privileged structure found in numerous bioactive natural products and pharmaceuticals. researchgate.netnih.govresearchgate.net
Initial investigations into related compounds provide a rationale for targeted biological screening:
Antimicrobial and Antiviral Activity: Pyridine derivatives are well-documented for their efficacy against various pathogens. mdpi.com Future studies should include comprehensive screening of this compound against a broad panel of clinically relevant bacteria (including resistant strains like Staphylococcus aureus and Escherichia coli), fungi, and viruses. mdpi.com
Anticancer and Cytotoxic Properties: The 2-pyridone core is present in several anticancer drugs. researchgate.net The iron-chelating potential of the 3-hydroxypyridine moiety is also relevant, as cancer cells often have a higher demand for iron than normal cells. researchgate.net Therefore, evaluating the cytotoxic activity against a diverse range of cancer cell lines (e.g., HeLa, neuroblastoma) is a high-priority research direction. researchgate.net
Neuroprotective Effects: Derivatives of 3-hydroxypyridine have been investigated for their neuroprotective properties. dergipark.org.tr Given the role of metal dyshomeostasis and oxidative stress in neurodegenerative diseases like Alzheimer's and Parkinson's, this compound should be assessed in relevant cellular and preclinical models of neurodegeneration.
Anti-inflammatory Activity: Many nitrogen-containing heterocyclic compounds, including pyridones, exhibit anti-inflammatory effects. researchgate.net The potential of this compound to modulate inflammatory pathways, for instance, by inhibiting key enzymes like cyclooxygenases or metalloproteinases, warrants investigation. mdpi.com
| Proposed Biological Activity | Rationale Based on Structural Analogs | Suggested Screening Models |
| Antimicrobial | Pyridine core is a known antibacterial/antifungal scaffold. mdpi.com | MIC assays against S. aureus, E. coli, C. albicans. mdpi.com |
| Anticancer | 2-Pyridone is a privileged structure in oncology. researchgate.netresearchgate.net Iron chelation targets cancer cell metabolism. researchgate.net | Cytotoxicity assays against various human cancer cell lines. |
| Neuroprotection | 3-Hydroxypyridine derivatives show neuroprotective potential. dergipark.org.tr | Cellular models of oxidative stress and amyloid-beta toxicity. |
| Anti-inflammatory | Pyridone derivatives can possess anti-inflammatory properties. researchgate.net | Enzyme inhibition assays (e.g., COX, MMPs); cellular inflammation models. |
Deepening Mechanistic Understanding at the Cellular and Subcellular Levels
To translate any observed biological activity into viable therapeutic strategies, a deep understanding of the underlying mechanism of action is essential. For this compound, research should progress from identifying what it does to elucidating how it does it at a molecular level.
Key mechanistic avenues to explore include:
Metal Chelation: The 3-hydroxypyridine moiety is a well-known bidentate chelator of metal ions, particularly iron (Fe³⁺) and aluminum (Al³⁺). vulcanchem.comresearchgate.net Future studies should quantify the binding affinity and specificity of this compound for various biologically relevant metal ions. This would involve determining stability constants and investigating how this chelation affects cellular processes, such as the activity of iron-dependent enzymes (e.g., ribonucleotide reductase) or the generation of reactive oxygen species via the Fenton reaction.
Enzyme Inhibition: A close structural analog, 3-(Benzyloxy)pyridin-2-amine, has been identified as an inhibitor of Mitogen-activated protein kinase 14 (MAPK14) and Leukotriene A-4 hydrolase. drugbank.com This strongly suggests that this compound could also function as an enzyme inhibitor. Target identification studies using techniques like chemical proteomics, followed by kinetic assays and structural biology (X-ray crystallography or cryo-EM) of ligand-protein complexes, will be crucial to identify and validate specific molecular targets.
Receptor and Ion Channel Modulation: The pyridine scaffold can interact with a variety of receptors and ion channels. Screening against panels of G-protein coupled receptors (GPCRs), kinases, and ion channels could reveal unexpected mechanisms of action. fluorochem.co.uk
Subcellular Localization and Pathway Analysis: Utilizing fluorescently tagged derivatives of the compound would allow for imaging its accumulation and distribution within cells. Subsequent transcriptomic and proteomic analyses of treated cells can provide an unbiased view of the cellular pathways and networks that are perturbed by the compound's presence, offering a comprehensive picture of its mode of action.
Exploration of New Therapeutic Modalities and Targets
Building on expanded activity profiling and mechanistic insights, research can pivot towards designing novel therapeutic applications and modalities for this compound.
Scaffold for Drug Development: The compound can serve as a versatile starting point for medicinal chemistry campaigns. The hydroxyl and pyridine nitrogen atoms provide handles for further functionalization, allowing for the synthesis of derivatives with improved potency, selectivity, and pharmacokinetic properties (ADME). For instance, the benzyloxy group can influence lipophilicity, which affects cell membrane permeability and distribution. smolecule.com
Development of PROTACs and Molecular Glues: The scaffold could be elaborated into Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. By attaching a linker and an E3 ligase-binding element, the molecule could be repurposed to induce the targeted degradation of disease-causing proteins, a cutting-edge therapeutic strategy. fluorochem.co.uk
Targeted Drug Delivery: The metal-chelating properties of the 3-hydroxypyridine moiety could be exploited for theranostics—combining therapy and diagnosis. For example, derivatives could be designed to chelate radioisotopes for use in targeted radiotherapy or PET imaging.
Combination Therapies: In areas like oncology, the compound could be evaluated in combination with existing chemotherapeutics. Its potential to sensitize cancer cells to other drugs, perhaps by depleting intracellular iron, could lead to synergistic effects and overcome drug resistance.
Applications in Materials Science and Other Non-Biological Fields
The utility of this compound is not confined to the biological realm. Its chemical structure suggests potential applications in materials science, catalysis, and analytical chemistry.
Ligands for Catalysis: Pyridine and its derivatives are excellent ligands for transition metals. The hydroxyl group and pyridine nitrogen of this compound can act as a bidentate ligand, forming stable complexes with metals like copper, iron, palladium, and rhodium. lu.se These metal complexes could be investigated for their catalytic activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. acs.orglu.se The benzyloxy group enhances solubility in organic solvents, which is advantageous for catalysis in non-aqueous media.
Corrosion Inhibitors and Sensors: Metal-coordinating compounds can form protective layers on metal surfaces, inhibiting corrosion. The ability of this compound to complex with metals like copper and iron suggests its potential as a corrosion inhibitor. Furthermore, these coordination complexes may exhibit unique electrochemical or optical properties, paving the way for their use in the development of chemical sensors.
Polymer and Materials Chemistry: The compound can be used as a monomer or a modifying agent in polymer synthesis. Its incorporation into polymer chains could introduce specific properties, such as improved thermal stability, metal-binding capacity, or altered optical characteristics.
Q & A
Q. What are the key considerations in synthesizing 2-Benzyloxy-3-hydroxypyridine with regioselectivity?
- Methodological Answer : To ensure regioselectivity during synthesis, employ a benzyl-protecting group strategy for the hydroxyl moiety. For example, use benzyl chloride under basic conditions to protect the hydroxyl group at position 3, followed by functionalization at position 2. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (typically 60–80°C) to minimize side products. Purification via column chromatography with ethyl acetate/hexane gradients can isolate the target compound. Similar approaches are documented for pyridine derivatives like 3-(Benzyloxy)-2-bromopyridine .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Combine ¹H NMR (to identify aromatic protons and benzyl group signals), ¹³C NMR (to confirm carbonyl and pyridine ring carbons), and IR spectroscopy (to detect hydroxyl and ether functional groups). Compare spectral data with NIST Chemistry WebBook entries for structurally related compounds, such as 2-Amino-3-hydroxypyridine, to validate assignments . Mass spectrometry (MS) further confirms molecular weight.
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Spill Management : Sweep spills into a sealed container; avoid environmental release .
- Storage : Keep in a dry, ventilated area away from ignition sources .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., Gaussian or ORCA software) to analyze electron density maps and frontier molecular orbitals (HOMO/LUMO). Compare results with experimental kinetic data to identify reactive sites. For instance, studies on 2,2':6',2''-Terpyridine demonstrate how computational models align with experimental substitution patterns . Validate predictions via controlled reactions (e.g., SNAr) under inert atmospheres.
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Variability : Prepare buffers (pH 3–11) and incubate the compound at 25°C and 40°C.
- Analysis : Use HPLC with a C18 column to monitor degradation products. Calculate half-life () using first-order kinetics.
- Findings : Pyridine derivatives often exhibit instability under strongly acidic/basic conditions due to hydrolysis of the benzyl ether group. Reference methodologies from NIST on similar hydroxypyridines for baseline comparisons .
Q. How can researchers resolve contradictory spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- X-ray Crystallography : Confirm molecular geometry if single crystals are obtainable.
- Database Alignment : Cross-check IR and MS data with authoritative sources like the NIST WebBook to identify anomalies .
- Reproducibility : Repeat synthesis and characterization under controlled conditions to rule out experimental error.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
